REACTION_SMILES
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[CH3:25][CH2:26][OH:27].[ClH:30].[K+:29].[OH-:28].[OH2:31].[c:1]1([O:2][C:3](=[O:4])[N:10]2[CH2:11][CH2:12][CH:13]([c:16]3[n:17][o:18][c:19]4[c:20]3[cH:21][cH:22][cH:23][cH:24]4)[CH2:14][CH2:15]2)[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[ClH:30].[NH:10]1[CH2:11][CH2:12][CH:13]([c:16]2[n:17][o:18][c:19]3[c:20]2[cH:21][cH:22][cH:23][cH:24]3)[CH2:14][CH2:15]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=C(Oc1ccccc1)N1CCC(c2noc3ccccc23)CC1
|
Name
|
|
Type
|
product
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Smiles
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Cl
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc2c(C3CCNCC3)noc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |